![molecular formula C13H24N2O2Si2 B14614427 Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- CAS No. 59968-56-8](/img/structure/B14614427.png)
Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
The synthesis of pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- typically involves the introduction of cyclopropyl and trimethylsilyl groups to a pyrimidine core. One common method involves the reaction of a pyrimidine derivative with cyclopropyl bromide in the presence of a base, followed by silylation using trimethylsilyl chloride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the sensitive intermediates.
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the stability of the compound and the desired reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.
Industry: It is used in the development of new materials with unique properties, such as improved stability and reactivity.
Mécanisme D'action
The mechanism by which pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of cyclopropyl and trimethylsilyl groups can enhance its binding affinity and specificity for these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Similar compounds to pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]- include other pyrimidine derivatives with different substituents, such as:
Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-: This compound has a methyl group instead of a cyclopropyl group, which can affect its chemical properties and applications.
Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-:
Propriétés
Numéro CAS |
59968-56-8 |
|---|---|
Formule moléculaire |
C13H24N2O2Si2 |
Poids moléculaire |
296.51 g/mol |
Nom IUPAC |
(5-cyclopropyl-2-trimethylsilyloxypyrimidin-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H24N2O2Si2/c1-18(2,3)16-12-11(10-7-8-10)9-14-13(15-12)17-19(4,5)6/h9-10H,7-8H2,1-6H3 |
Clé InChI |
HASXTSGBBYQLIA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=NC(=NC=C1C2CC2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)

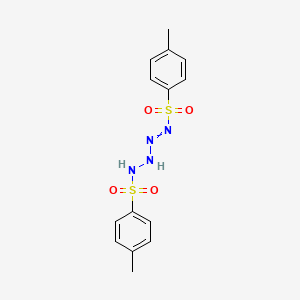
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
![2-[(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614395.png)
![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
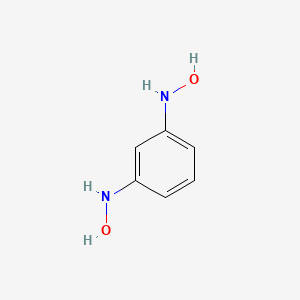
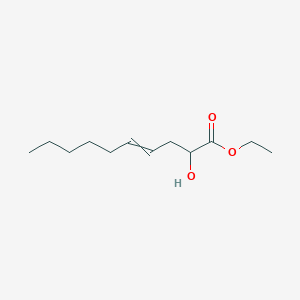
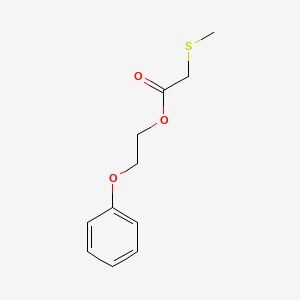

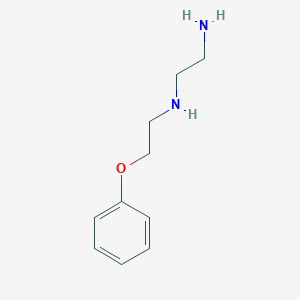
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
